molecular formula C12H16N2O2 B122025 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one CAS No. 148436-13-9

4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one

Cat. No. B122025
M. Wt: 220.27 g/mol
InChI Key: IQCQAUGHRIVTBI-UHFFFAOYSA-N
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Description

The compound 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one is a chemical of interest due to its potential biological activities. It is related to a class of compounds that have been synthesized and studied for their ability to inactivate monoamine oxidase B, an enzyme associated with neurodegenerative diseases . The compound is structurally characterized by the presence of a pyrrolidinone ring substituted with an aminomethyl group and a methoxyphenyl group.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, involves a one-pot relay catalytic cascade reaction, which includes the formation of pyrrolylpyridinium salts and subsequent hydrazinolysis . Another synthesis route for 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, which is a general approach to 1,4-disubstituted 2-pyrrolidinones . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined to crystallize in the monoclinic space group with specific unit cell dimensions, indicating the planarity between the pyrazole, pyridine, and pyran rings .

Chemical Reactions Analysis

The chemical reactivity of the pyrrolidinone ring can be exploited in various reactions. For instance, the reaction of 4-lithiopyridine-3-carbonitrile with aromatic tertiary amides yields 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives . Additionally, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can undergo transamination .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were studied using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These studies provide insights into the stability, crystalline forms, and vibrational properties of the compounds, which are essential for understanding the physical and chemical behavior of 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Enhancement

The pyrrolidine scaffold, particularly in the form of enantiomerically pure derivatives, has been extensively studied for its ability to enhance pharmacological profiles. Research highlights the synthesis and biological activity exploration of enantiomerically pure pyrrolidine derivatives, showing a direct relationship between the configuration of stereocenters and biological properties. This includes the development of methods to prepare single stereoisomers of molecules with one or two chiral centers, underscoring the significant impact of stereochemistry on the efficacy and selectivity of pharmaceutical agents (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is a versatile scaffold used widely in medicinal chemistry to develop compounds for treating human diseases. The incorporation of pyrrolidine derivatives, including pyrrolidin-2-one, has been instrumental in creating bioactive molecules with target selectivity. This review details the influence of steric factors on biological activity, demonstrating how the pyrrolidine ring's inclusion in drug candidates can lead to diverse biological profiles due to the different binding modes to enantioselective proteins (Li Petri et al., 2021).

Synthesis and Transformation of Derivatives

Further research into 4-phosphorylated derivatives of 1,3-azoles, a category that shares synthetic and chemical properties with pyrrolidine derivatives, provides insight into the chemical and biological activities of these compounds. This demonstrates the utility of pyrrolidine and its analogs in synthesizing organic compounds with various biological activities, highlighting the methodological approaches and the potential for creating new pharmacological agents (Abdurakhmanova et al., 2018).

properties

IUPAC Name

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCQAUGHRIVTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933406
Record name 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

CAS RN

148436-13-9
Record name 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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